N-Cyclohexyl vs. N-Aryl Substitution: Impact on Predicted Lipophilicity and Membrane Permeability
The N-cyclohexyl substituent in CAS 852400-02-3 yields a predicted logP approximately 1.2–1.8 units higher than N-phenyl or N-(4-substituted phenyl) analogs within the same 2,5-dimethylpyrrole-3-propenoic acid scaffold . This difference translates to a theoretical 15- to 60-fold increase in octanol-water partition coefficient. For comparison, the N-phenyl analog (CAS 924876-60-8) has an experimentally measured or predicted logP approximately 1.0–1.5 units lower, while the N-unsubstituted parent (CAS 856597-79-0) is approximately 2.5 units lower . In cellular assays of related pyrrole-based kinase inhibitors, a logP increase of ≥1.0 unit correlated with a 3- to 10-fold improvement in passive membrane permeability as measured by PAMPA [1].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~3.8 (CAS 852400-02-3, N-cyclohexyl) |
| Comparator Or Baseline | N-Phenyl analog: predicted logP ~2.3–2.8; N-unsubstituted parent (CAS 856597-79-0): predicted logP ~1.3 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5 vs. N-aryl analogs; ΔlogP ≈ +2.5 vs. N-unsubstituted parent |
| Conditions | ACD/Labs Percepta predicted values; PAMPA permeability correlation from published pyrrole kinase inhibitor series [1] |
Why This Matters
Higher lipophilicity directly affects cell-based assay performance and can be the deciding factor when selecting a scaffold for lead optimization where intracellular target engagement requires sufficient membrane penetration.
- [1] El-Sayed, W. A., et al. Design, synthesis, and biological evaluation of novel pyrrole derivatives as EGFR/HER2 kinase inhibitors. RSC Advances, 2014, 4, 46015–46023. View Source
